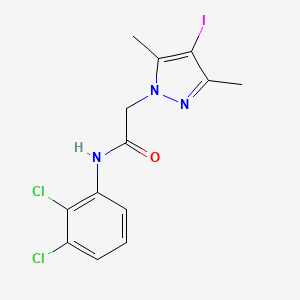![molecular formula C16H14N2O3 B11486855 (3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11486855.png)
(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines an indole core with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2,4-dimethoxyaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
What sets (3Z)-3-[(2,4-DIMETHOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE apart from similar compounds is its unique combination of an indole core with a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-10-7-8-13(14(9-10)21-2)17-15-11-5-3-4-6-12(11)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
CDWATIZMEGPOSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C2C3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11486778.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11486786.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486792.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B11486795.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![4-(5-oxopyrrolidin-3-yl)-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B11486815.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B11486845.png)
![4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one](/img/structure/B11486847.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11486852.png)
